molecular formula C25H25N3O3 B259440 1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE

1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE

Cat. No.: B259440
M. Wt: 415.5 g/mol
InChI Key: MYECYKCCFRWTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzhydryl group, a piperazine ring, and a nitrophenylacetyl moiety. Its distinct structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzhydryl piperazine core. One common method involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting benzhydryl piperazine is then acylated with 4-nitrophenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzhydryl piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets within biological systems. For example, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation status of histone proteins, leading to changes in chromatin structure and gene expression.

Comparison with Similar Compounds

1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE can be compared to other benzhydryl piperazine derivatives, such as:

  • 1-Benzhydryl-4-({4-chlorophenyl}acetyl)piperazine
  • 1-Benzhydryl-4-({4-methylphenyl}acetyl)piperazine

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique nitrophenylacetyl group in this compound imparts distinct chemical and biological properties, such as enhanced electron-withdrawing effects and potential for specific interactions with biological targets.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C25H25N3O3/c29-24(19-20-11-13-23(14-12-20)28(30)31)26-15-17-27(18-16-26)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2

InChI Key

MYECYKCCFRWTFX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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